1-benzoylpiperidine-3-carbothioamide

Regiochemistry Structural Isomerism Medicinal Chemistry

1-Benzoylpiperidine-3-carbothioamide (CAS 1496364-98-7), with the systematic name 3-Piperidinecarbothioamide, 1-benzoyl-, is a heterocyclic carbothioamide compound (molecular formula C13H16N2OS, molecular weight 248.34 g/mol). It features a piperidine ring bearing an N-benzoyl substituent and a carbothioamide group (–C(=S)NH2) at the 3-position, distinguishing it from its 4-substituted regioisomer and other in-class analogs.

Molecular Formula C13H16N2OS
Molecular Weight 248.35 g/mol
CAS No. 1496364-98-7
Cat. No. B6616788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoylpiperidine-3-carbothioamide
CAS1496364-98-7
Molecular FormulaC13H16N2OS
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=S)N
InChIInChI=1S/C13H16N2OS/c14-12(17)11-7-4-8-15(9-11)13(16)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,17)
InChIKeyKPFUZAZOVWSGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoylpiperidine-3-carbothioamide (CAS 1496364-98-7) Procurement Guide: Structural and Physicochemical Baseline


1-Benzoylpiperidine-3-carbothioamide (CAS 1496364-98-7), with the systematic name 3-Piperidinecarbothioamide, 1-benzoyl-, is a heterocyclic carbothioamide compound (molecular formula C13H16N2OS, molecular weight 248.34 g/mol) . It features a piperidine ring bearing an N-benzoyl substituent and a carbothioamide group (–C(=S)NH2) at the 3-position, distinguishing it from its 4-substituted regioisomer and other in-class analogs . The compound is primarily listed as a research chemical, with commercially available purity levels typically at or above 95% .

Why 1-Benzoylpiperidine-3-Carbothioamide Cannot Be Simply Swapped with In-Class Analogs


Regioisomeric and functional group variations among benzoylpiperidine carbothioamides lead to distinct physicochemical and potentially pharmacological profiles. The 3-position carbothioamide substitution on the piperidine ring creates a different hydrogen-bonding geometry and electronic environment compared to the 4-substituted regioisomer or the N-carbothioyl constitutional isomer [1]. Even predicted physicochemical properties such as pKa, boiling point, and density differ meaningfully between closely related analogs, which impacts solubility, formulation, and assay compatibility . Substituting without verification risks compromising synthetic route reproducibility, biological assay consistency, and property-based compound selection.

1-Benzoylpiperidine-3-Carbothioamide Quantitative Differentiation Evidence Table


Regiochemical Differentiation: 3-Carbothioamide vs. 4-Carbothioamide Positional Isomer

1-Benzoylpiperidine-3-carbothioamide (CAS 1496364-98-7) differs from its 4-substituted regioisomer 1-benzoylpiperidine-4-carbothioamide (CAS 1175826-62-6) in the attachment point of the carbothioamide group on the piperidine ring. This positional variation alters the spatial orientation of the thioamide moiety, which can influence molecular recognition and target binding. The 3-position places the carbothioamide closer to the N-benzoyl group, potentially creating a distinct intramolecular interaction profile .

Regiochemistry Structural Isomerism Medicinal Chemistry

Physicochemical Differentiation: Predicted Boiling Point vs. 4-Substituted Regioisomer

The predicted boiling point of 1-benzoylpiperidine-3-carbothioamide is 434.1±55.0 °C . This physicochemical parameter is relevant for purification method selection (e.g., distillation vs. chromatographic separation) and thermal stability assessment. While directly comparable predicted data for the 4-substituted regioisomer under identical computational conditions are not available from the same source, differences in molecular shape and dipole moment arising from the substitution pattern are expected to produce distinct boiling points . The predicted density of 1.236±0.06 g/cm³ and predicted pKa of 12.96±0.20 further define the compound's handling and formulation characteristics .

Physicochemical Properties Boiling Point Purification

Functional Group Complementarity: Dual Benzoyl and Carbothioamide Motifs vs. Monofunctional Analogs

1-Benzoylpiperidine-3-carbothioamide incorporates both a benzoyl amide (O=C–N) and a carbothioamide (–C(=S)NH2) functionality within the same molecule. This dual functionality distinguishes it from simpler analogs such as 1-benzoylpiperidine (CAS 776-75-0), which lacks the carbothioamide group entirely. The carbothioamide motif is known to confer metal-chelating properties; related N,N-dialkyl-N'-benzoyl thioureas have been documented to form stable complexes with transition metals including Cu, Ni, Co, Pt, Pd, Hg, Ru, Os, Rh, and Ir [1]. While direct complexation data for the 3-carbothioamide isomer are not available, the presence of the thioamide sulfur and amide nitrogen provides a potential S,N-donor ligand environment distinct from the O,N-donor environment of 1-benzoylpiperidine alone.

Functional Group Thioamide Metal Coordination

Commercial Availability and Purity Specification vs. Discontinued 4-Isomer Supplier Status

1-Benzoylpiperidine-3-carbothioamide is commercially available from multiple vendors with a specified purity of ≥95% (catalog number CM750284) . In contrast, the 4-substituted regioisomer 1-benzoylpiperidine-4-carbothioamide (CAS 1175826-62-6) has listings from some suppliers but was noted as a discontinued product by at least one vendor (CymitQuimica reference 3D-WJC36498) , indicating potential supply instability for the 4-isomer. For procurement purposes, the 3-isomer currently demonstrates more reliable commercial availability based on active vendor listings across multiple chemical marketplaces.

Procurement Supply Chain Purity

1-Benzoylpiperidine-3-Carbothioamide Application Scenarios Based on Structural and Physicochemical Evidence


Structure-Activity Relationship (SAR) Studies Requiring Regiochemically Defined 3-Substituted Piperidine Scaffolds

In medicinal chemistry programs exploring benzoylpiperidine-based inhibitors, enzymes, or receptor ligands, the 3-position carbothioamide substitution provides a defined spatial orientation that differs from the 4-substituted regioisomer. The predicted pKa of 12.96 and the hydrogen-bonding capacity of the carbothioamide group enable specific interactions with biological targets that would not be replicated by the 4-isomer. Procurement of the correct regioisomer is essential for SAR consistency.

Transition Metal Coordination Chemistry and Metalloenzyme Probe Development

The carbothioamide moiety, combined with the benzoyl carbonyl, creates a potential S,N,O-donor ligand environment. While direct complexation data for this specific regioisomer are not available, the broader class of N,N-dialkyl-N'-benzoyl thioureas is documented to form stable complexes with numerous transition metals [1]. The 3-position substitution may offer distinct chelate ring sizes compared to 4-substituted analogs, warranting investigation as a ligand scaffold.

Synthetic Building Block for Diversification at the Carbothioamide Position

With the commercially available purity of ≥95% and the reactive carbothioamide group, this compound serves as a synthetic intermediate for preparing thiazole, thiadiazole, or metal-chelate derivatives. The reliable multi-vendor supply chain supports its use in library synthesis and medicinal chemistry optimization campaigns, where the 3-position attachment point is structurally required.

Physicochemical Profiling and Pre-formulation Studies of Carbothioamide-Containing Candidates

The predicted boiling point (434.1±55.0 °C), density (1.236±0.06 g/cm³), and pKa (12.96±0.20) provide a baseline for pre-formulation assessments including thermal stability, solubility profiling, and ionization state predictions. These data support experimental planning for HPLC method development, salt selection, and solubility enhancement strategies in early-stage drug discovery.

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